N-甲基-8-硝基喹啉-7-胺

描述

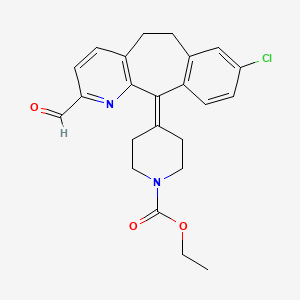

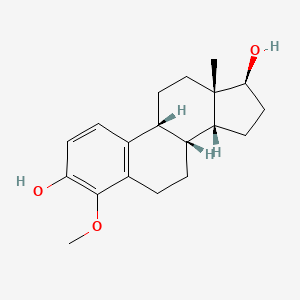

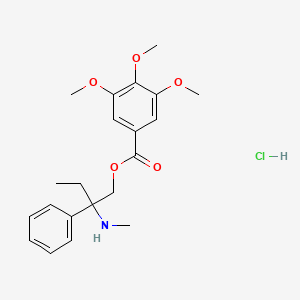

“N-methyl-8-nitroquinolin-7-amine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . The “N-methyl” indicates that a methyl group is attached to the nitrogen atom in the quinoline structure, and the “8-nitro” suggests a nitro group is attached at the 8th position of the quinoline ring .

Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported, which involves the formation of 7-methylquinoline using the Skraup methodology, followed by a nitration reaction .

Molecular Structure Analysis

The molecular structure of “N-methyl-8-nitroquinolin-7-amine” can be analyzed using various techniques such as NMR spectroscopy, GC-MS spectrometry, IR spectroscopy, and elemental analysis . Tools like MolView and ChemSpider can be used to visualize the 3D structure of the molecule.

Chemical Reactions Analysis

Quinoline derivatives have been synthesized using various methods including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “N-methyl-8-nitroquinolin-7-amine” would depend on the specific conditions and reactants used.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-8-nitroquinolin-7-amine” can be determined using various techniques. For example, its solubility, melting point, boiling point, and density can be determined experimentally . Its chemical properties such as reactivity, stability, and compatibility with other substances can also be analyzed .

科学研究应用

营养方面和健康影响

研究探索了影响癌症发病率的饮食因素,强调了在熟肉中形成的杂环胺 (HA) 作为人类乳腺癌的潜在病因。这些化合物,包括各种杂环胺,已经研究了它们形成 DNA 加合物的能力及其在人类饮食中的存在,表明通过饮食接触可能与癌症风险有关 (Snyderwine, 1994).

神经保护和药理特性

对 1-甲基-1,2,3,4-四氢异喹啉 (1MeTIQ) 等化合物的研究证明了神经保护、抗成瘾和抗抑郁特性。这些发现表明了神经退行性疾病和物质滥用障碍的潜在治疗应用,涉及单胺氧化酶抑制和自由基清除等机制 (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).

免疫调节和抗病毒应用

咪喹莫特及其类似物与杂环胺的化学类别相关,通过诱导细胞因子充当免疫反应调节剂。它们独特的机制,在体外缺乏固有的抗病毒或抗增殖活性,表明它们作为各种皮肤疾病的局部用药的潜力,利用它们的免疫调节和抗肿瘤活性 (Syed, 2001).

环境影响和去除策略

水和废水中存在 N-亚硝基二甲胺 (NDMA) 及其前体突出了有效去除策略的必要性。研究重点是了解形成机制、识别人为来源以及评估处理过程以减轻这些环境污染物,强调了高级氧化工艺和紫外光解的作用 (Sgroi 等,2018).

催化还原和化学合成

使用 CO 将芳香硝基化合物选择性催化还原为胺及其相关衍生物受到广泛关注。这一过程对于合成各种化学品至关重要,包括药物,突出了催化的进步以及探索更可持续和高效的合成路线 (Tafesh & Weiguny, 1996).

安全和危害

未来方向

属性

IUPAC Name |

N-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSSNEPRUKZPCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652661 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-8-nitroquinolin-7-amine | |

CAS RN |

147293-16-1 | |

| Record name | N-Methyl-8-nitroquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)

![[2S,3S,(+)]-1-Bromo-2,3-pentanediol](/img/structure/B563494.png)

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)